3-Formylbenzylcarbamate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

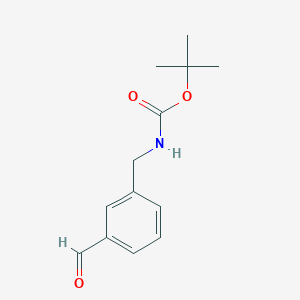

tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a formyl group at the meta position and a tert-butyl group is attached to the nitrogen atom. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Applications De Recherche Scientifique

tert-Butyl 3-formylbenzylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl 3-formylbenzylcarbamate can be synthesized through a multi-step process involving the protection of the amine group, formylation, and subsequent deprotection. One common method involves the following steps:

Protection of the amine group: The amine group of benzylamine is protected using di-tert-butyl dicarbonate (Boc2O) to form tert-butyl benzylcarbamate.

Formylation: The protected amine is then subjected to formylation using a formylating agent such as ethyl formate or formic acid in the presence of a catalyst.

Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield tert-butyl 3-formylbenzylcarbamate

Industrial Production Methods

Industrial production of tert-butyl 3-formylbenzylcarbamate typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 3-formylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-carboxybenzylcarbamate.

Reduction: 3-hydroxymethylbenzylcarbamate.

Substitution: Various substituted benzylcarbamates depending on the nucleophile used

Mécanisme D'action

The mechanism of action of tert-butyl 3-formylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved include nucleophilic addition and substitution reactions at the formyl group .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl benzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.

tert-Butyl 4-formylbenzylcarbamate: The formyl group is at the para position, which can affect the compound’s reactivity and binding properties.

tert-Butyl 2-formylbenzylcarbamate: The formyl group is at the ortho position, leading to different steric and electronic effects.

Uniqueness

tert-Butyl 3-formylbenzylcarbamate is unique due to the position of the formyl group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Activité Biologique

tert-Butyl 3-formylbenzylcarbamate (CAS No. 170853-04-0) is an organic compound recognized for its unique structural features, including a formyl group and a tert-butyl group. Its molecular formula is C13H17NO3, with a molecular weight of approximately 235.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and drug development.

The compound appears as a viscous liquid with a density of about 1.1 g/cm³, a boiling point of approximately 382.9 °C, and a flash point of 185.3 °C. It is known to have irritant effects on skin and eyes, and can be harmful if ingested or inhaled.

The biological activity of tert-butyl 3-formylbenzylcarbamate is primarily attributed to the reactivity of its formyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein-Ligand Interactions : It is employed in studies to understand the binding affinities and mechanisms of various proteins .

The tert-butyl group contributes steric hindrance, which can influence the compound's binding affinity and selectivity towards biological targets.

Biological Applications

tert-Butyl 3-formylbenzylcarbamate has several applications in biological research:

- Enzyme Mechanisms : Used to study how enzymes interact with substrates and inhibitors.

- Drug Development : Investigated as a potential prodrug for targeted delivery systems in pharmaceuticals .

- Chemical Synthesis : Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

Comparative Analysis with Similar Compounds

The unique positioning of the formyl group at the meta position distinguishes tert-butyl 3-formylbenzylcarbamate from similar compounds. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Position of Formyl Group | Key Features |

|---|---|---|---|

| tert-Butyl 3-formylbenzylcarbamate | 170853-04-0 | Meta | Unique steric and electronic effects |

| tert-Butyl 4-formylbenzylcarbamate | 156866-52-3 | Para | Different reactivity due to para substitution |

| tert-Butyl 2-formylbenzylcarbamate | Not available | Ortho | Increased steric hindrance affecting reactivity |

Case Studies and Research Findings

Research has demonstrated that the formyl group can undergo various chemical reactions, enhancing its utility in biological applications:

- Enzyme Inhibition Studies : In vitro studies have shown that tert-butyl 3-formylbenzylcarbamate can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

- Drug Development : As part of drug formulation studies, this compound has been evaluated for its ability to act as a prodrug, facilitating targeted delivery mechanisms that enhance bioavailability and reduce side effects .

- Protein Interaction Analysis : Studies utilizing surface plasmon resonance (SPR) have indicated strong binding interactions between tert-butyl 3-formylbenzylcarbamate and various proteins, underscoring its potential as a lead compound in drug discovery .

Propriétés

IUPAC Name |

tert-butyl N-[(3-formylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXNWZTJLYRQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383454 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170853-04-0 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.